molecular formula C20H18ClN3O2 B2855848 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one CAS No. 1171749-65-7

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2855848
CAS No.: 1171749-65-7
M. Wt: 367.83
InChI Key: RXXRSVLBIIZNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, a 1,2,4-oxadiazole ring, and chlorophenyl and dimethylphenyl substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the pyrrolidin-2-one core. The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and high-throughput screening.

Chemical Reactions Analysis

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxadiazole ring or the phenyl substituents.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile tool for researchers across multiple disciplines.

Mechanism of Action

The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context, but they often include signaling cascades and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one stands out due to its unique combination of structural features. Similar compounds may include other oxadiazole derivatives or pyrrolidin-2-one analogs, but the presence of both the chlorophenyl and dimethylphenyl groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable subject for further research and development.

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-6-5-7-13(2)18(12)24-11-14(10-17(24)25)20-22-19(23-26-20)15-8-3-4-9-16(15)21/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXRSVLBIIZNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.